Cas no 2193061-90-2 (4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one)

4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one 化学的及び物理的性質
名前と識別子
-
- 4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one
- 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one
- 2193061-90-2
- EN300-1693455
-
- インチ: 1S/C7H11N3O/c1-6(2)7(9-10-7)4-3-5(11)8-6/h3-4H2,1-2H3,(H,8,11)
- InChIKey: PERMYJWJEBMZEC-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC2(C(C)(C)N1)N=N2
計算された属性
- せいみつぶんしりょう: 153.090211983g/mol
- どういたいしつりょう: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1693455-0.1g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 0.1g |
$2197.0 | 2023-09-20 | ||
Enamine | EN300-1693455-1.0g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 1g |
$2496.0 | 2023-06-04 | ||
Enamine | EN300-1693455-0.25g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 0.25g |
$2297.0 | 2023-09-20 | ||
Enamine | EN300-1693455-10g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 10g |
$10732.0 | 2023-09-20 | ||
Enamine | EN300-1693455-10.0g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 10g |
$10732.0 | 2023-06-04 | ||
Enamine | EN300-1693455-0.5g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 0.5g |
$2396.0 | 2023-09-20 | ||
Enamine | EN300-1693455-2.5g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 2.5g |
$4892.0 | 2023-09-20 | ||
Enamine | EN300-1693455-0.05g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 0.05g |
$2097.0 | 2023-09-20 | ||
Enamine | EN300-1693455-5.0g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 5g |
$7238.0 | 2023-06-04 | ||
Enamine | EN300-1693455-5g |
4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one |
2193061-90-2 | 5g |
$7238.0 | 2023-09-20 |
4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one 関連文献
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-oneに関する追加情報
Latest Research on 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one (CAS: 2193061-90-2) in Chemical Biology and Pharmaceutical Applications
The compound 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one (CAS: 2193061-90-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique spirocyclic structure and potential therapeutic applications. This heterocyclic scaffold, characterized by a spiro-fused triazole and cyclopropane ring system, exhibits promising bioactivity, particularly in modulating protein-protein interactions (PPIs) and enzyme inhibition. Recent studies have explored its utility as a versatile pharmacophore in drug discovery, with a focus on its synthetic accessibility, stability, and binding affinity to biological targets.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one as a key intermediate in the synthesis of novel kinase inhibitors. The research demonstrated that derivatives of this compound exhibit selective inhibition against cyclin-dependent kinases (CDKs), which are critical targets in oncology. The spirocyclic core was found to enhance binding specificity by occupying unique hydrophobic pockets in the ATP-binding site of CDK2, as confirmed by X-ray crystallography. These findings suggest its potential as a scaffold for developing next-generation anticancer agents with reduced off-target effects.
Further investigations into the compound's mechanism of action revealed its ability to act as a covalent inhibitor for certain cysteine proteases. A 2024 preprint in BioRxiv reported that 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one derivatives can selectively modify active-site cysteine residues in SARS-CoV-2 main protease (Mpro), a finding with implications for antiviral drug development. The study employed mass spectrometry and molecular dynamics simulations to characterize the covalent adduct formation, providing a structural basis for optimizing reactivity and selectivity.
From a synthetic chemistry perspective, advances in the preparation of 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one have been achieved through photochemical and transition metal-catalyzed methods. A recent Organic Letters publication (2024) described an efficient copper(I)-catalyzed [3+2] cycloaddition route to access this spirocyclic system with high enantioselectivity (>95% ee), addressing previous challenges in stereocontrol. This methodological breakthrough enables the production of enantiopure derivatives for structure-activity relationship (SAR) studies and biological evaluation.
In the realm of chemical biology, researchers have exploited the compound's unique structure as a molecular probe. Its spirocyclic motif serves as a rigid spacer in bivalent ligands designed to investigate allosteric communication in G protein-coupled receptors (GPCRs). Preliminary data presented at the 2024 ACS Spring Meeting indicated that 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one-based probes can effectively bridge orthosteric and allosteric sites in the β2-adrenergic receptor, offering new insights into receptor modulation mechanisms.
Ongoing clinical investigations are evaluating the safety profile of 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one derivatives in Phase I trials for solid tumors (NCT identifier pending). Pharmacokinetic studies in animal models have shown favorable blood-brain barrier penetration, suggesting potential applications in CNS disorders. However, challenges remain in optimizing metabolic stability, as the compound's lactam ring shows susceptibility to hepatic cytochrome P450-mediated oxidation in some structural variants.
The versatility of 4,4-dimethyl-1,2,5-triazaspiro[2.5]oct-1-en-6-one continues to inspire innovative applications across multiple therapeutic areas. Future research directions include exploring its use in targeted protein degradation (PROTACs), as a warhead in covalent inhibitor design, and as a building block for DNA-encoded libraries. The compound's unique combination of synthetic tractability and three-dimensional complexity positions it as a valuable asset in modern drug discovery pipelines.
2193061-90-2 (4,4-dimethyl-1,2,5-triazaspiro2.5oct-1-en-6-one) 関連製品
- 1554031-48-9(2-(2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine)
- 136663-23-5(Methyl 2-Methylbenzodoxazole-6-carboxylate)
- 2227866-45-5((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol)
- 1037135-07-1(4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)
- 1396677-95-4(1-(furan-2-yl)-2-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-ol)
- 2172034-86-3(5-chloro-1H-indazole-3-sulfonyl fluoride)
- 1005294-01-8(N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,4-dimethylbenzene-1-sulfonamide)
- 100701-51-7(Propanedioic acid, fluoromethyl-, monoethyl ester)
- 2863676-89-3(MPP hydrochloride)
- 1415829-50-3(5-3-(difluoromethoxy)phenyl-1H-pyrazole-3-carboxylic acid)




